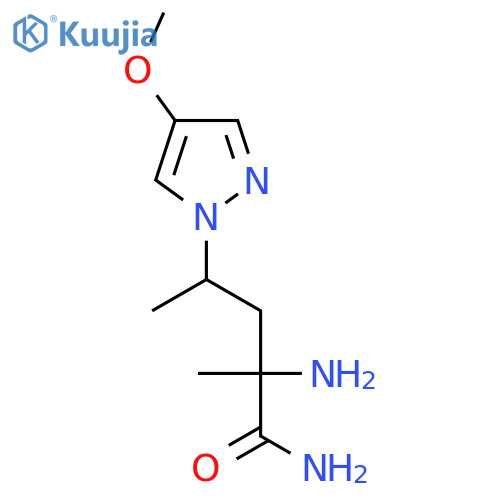Cas no 1869422-27-4 (2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide)

1869422-27-4 structure
商品名:2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
- EN300-1140090
- 1869422-27-4
-
- インチ: 1S/C10H18N4O2/c1-7(4-10(2,12)9(11)15)14-6-8(16-3)5-13-14/h5-7H,4,12H2,1-3H3,(H2,11,15)
- InChIKey: LZYDMKDHVCNJJT-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)(CC(C)N1C=C(C=N1)OC)N)N
計算された属性
- せいみつぶんしりょう: 226.14297583g/mol
- どういたいしつりょう: 226.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 96.2Ų
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140090-1.0g |
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide |
1869422-27-4 | 1g |
$1543.0 | 2023-06-09 | ||
| Enamine | EN300-1140090-0.5g |
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide |
1869422-27-4 | 95% | 0.5g |
$1289.0 | 2023-10-26 | |
| Enamine | EN300-1140090-5.0g |
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide |
1869422-27-4 | 5g |
$4475.0 | 2023-06-09 | ||
| Enamine | EN300-1140090-2.5g |
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide |
1869422-27-4 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
| Enamine | EN300-1140090-1g |
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide |
1869422-27-4 | 95% | 1g |
$1343.0 | 2023-10-26 | |
| Enamine | EN300-1140090-10g |
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide |
1869422-27-4 | 95% | 10g |
$5774.0 | 2023-10-26 | |
| Enamine | EN300-1140090-0.1g |
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide |
1869422-27-4 | 95% | 0.1g |
$1183.0 | 2023-10-26 | |
| Enamine | EN300-1140090-0.25g |
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide |
1869422-27-4 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
| Enamine | EN300-1140090-0.05g |
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide |
1869422-27-4 | 95% | 0.05g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1140090-10.0g |
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide |
1869422-27-4 | 10g |
$6635.0 | 2023-06-09 |
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1869422-27-4 (2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide) 関連製品
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量